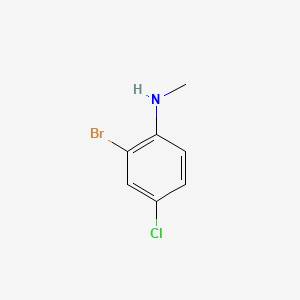
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride typically involves the reaction of indole with a suitable ketone, followed by the introduction of an ethylamino group. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. The specific steps and conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate the compound’s effects on biological systems, including its potential as a stimulant or therapeutic agent.
Medicine: The compound is explored for its potential use in treating various medical conditions, such as neurological disorders.
Industry: The compound may have applications in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to affect neurotransmitter systems, including dopamine and serotonin, which can lead to its stimulant effects. The specific pathways and targets can vary depending on the concentration and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride
- 2-(ethylamino)-1-(1H-indol-3-yl)butan-1-one hydrochloride
Uniqueness
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride is unique due to its specific ethylamino substitution, which can influence its chemical properties and biological effects
Propriétés
Formule moléculaire |
C13H17ClN2O |
|---|---|
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
2-(ethylamino)-1-(1H-indol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-14-9(2)13(16)11-8-15-12-7-5-4-6-10(11)12;/h4-9,14-15H,3H2,1-2H3;1H |
Clé InChI |
RAPAXNMAIFQEGK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)C(=O)C1=CNC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


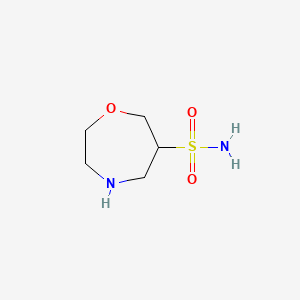
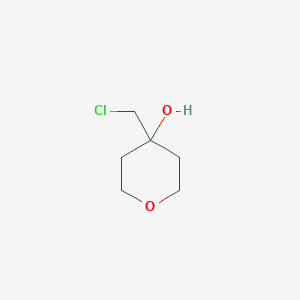
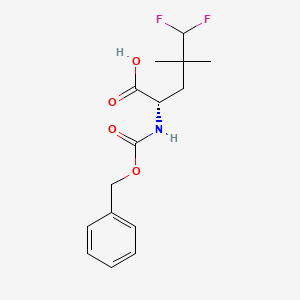
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
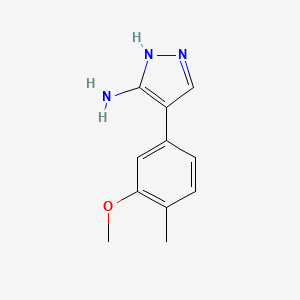
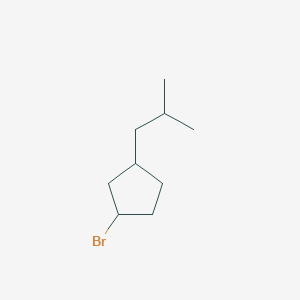
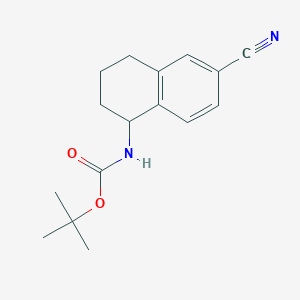
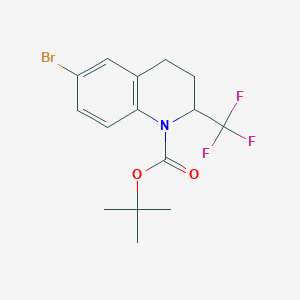
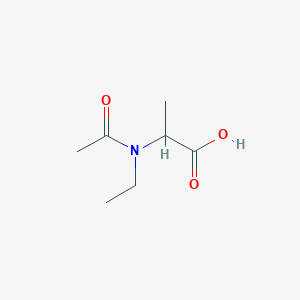
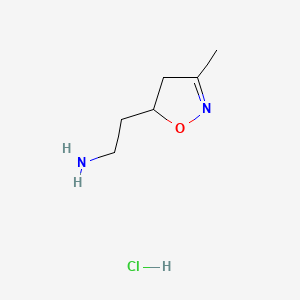
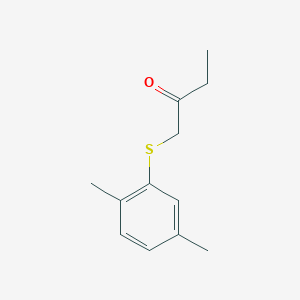
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
